1-(4-Methylphenyl)butane-1,3-dione
Overview
Description
1-(4-Methylphenyl)butane-1,3-dione, also known as methyl benzyl acetoacetate, is an organic compound with the molecular formula C11H12O2 and a molecular weight of 176.22 g/mol . It appears as a colorless to yellowish liquid and is slightly soluble in water but soluble in most organic solvents . This compound is used as an important intermediate in the synthesis of various organic compounds, including medicines, fragrances, and cosmetics .
Mechanism of Action
Mode of Action
It is known that the compound can undergo reactions at the benzylic position, which could potentially influence its interactions with biological targets .
Biochemical Pathways
Given the compound’s structure, it may potentially influence pathways involving aromatic compounds or ketones
Pharmacokinetics
As such, its bioavailability and pharmacokinetic profile remain largely unknown .
Result of Action
It is possible that the compound could have various effects depending on the specific biological context .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with biological targets. Specific information on how these factors influence the action of 1-(4-methylphenyl)butane-1,3-dione is currently unavailable .
Preparation Methods
1-(4-Methylphenyl)butane-1,3-dione is typically synthesized through the condensation reaction of acetophenone and ethyl acetate . The reaction is carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The product is then purified through distillation or recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Scientific Research Applications
1-(4-Methylphenyl)butane-1,3-dione has several scientific research applications:
Comparison with Similar Compounds
1-(4-Methylphenyl)butane-1,3-dione can be compared with similar compounds such as:
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione: This compound has similar structural features but includes trifluoromethyl groups, which can alter its chemical properties and reactivity.
1-(4-Methylphenyl)-1,3-butanedione: Another structurally similar compound with slight variations in functional groups, leading to different chemical behaviors.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and reactivity patterns .
Properties
IUPAC Name |
1-(4-methylphenyl)butane-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8-3-5-10(6-4-8)11(13)7-9(2)12/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRMUROMTUDYAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10330789 | |
Record name | 1-(4-methylphenyl)butane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10330789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4023-29-4 | |
Record name | 1-(4-methylphenyl)butane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10330789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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